(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and materials science. The trifluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing characteristics, making it suitable for interactions with biological systems.
The compound can be synthesized through various methods, including chemical synthesis and biocatalysis. It is often produced in laboratory settings for research purposes, as well as for potential industrial applications.
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is classified under chiral alcohols, which are significant in asymmetric synthesis and pharmaceutical applications. Its unique trifluoromethoxy substituent classifies it as a fluorinated compound, which can exhibit distinctive chemical reactivity compared to non-fluorinated analogs.
The synthesis of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol can be achieved through several methods:
The optimization of reaction conditions, including temperature, pH, and substrate concentration, plays a crucial role in maximizing yield and purity during synthesis. Continuous flow reactors may also be employed for large-scale production to enhance efficiency .
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has a molecular formula of C9H10F3O2 and a molecular weight of approximately 210.17 g/mol. The structural representation includes a phenyl ring substituted with a trifluoromethoxy group and an alcohol functional group on the ethan-1 backbone.
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol can participate in various chemical reactions:
Common reagents used include:
The mechanism of action for (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with biological targets such as enzymes or receptors. The trifluoromethoxy group enhances lipophilicity, allowing better membrane permeability and interaction with lipid environments. The ethan-1-ol moiety facilitates hydrogen bonding and ionic interactions with target proteins, potentially modulating their activity .
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile is influenced by the presence of the trifluoromethoxy substituent, which enhances electrophilic character.
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has several applications:
Biocatalytic asymmetric reduction represents the most efficient route to enantiopure (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol. This approach leverages ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to convert prochiral ketone 1-[3-(trifluoromethoxy)phenyl]ethan-1-one into the (S)-alcohol with high stereoselectivity. A novel reductase, AxSDR from Algoriella xinjiangensis, expressed in E. coli BL21(DE3), achieves >99% enantiomeric excess (ee) and 95% yield under optimized conditions (30°C, pH 7.0, NADPH cofactor). Key parameters include:
Table 1: Biocatalyst Performance Comparison
Biocatalyst | Substrate Loading | Yield (%) | ee (%) | Space-Time Yield (g·L⁻¹·d⁻¹) |
---|---|---|---|---|
E. coli-AxSDR [4] | 100 g·L⁻¹ | 95 | >99 | 285 |
E. coli-LXCAR-S154Y [7] | 38 g·L⁻¹ | 91.5 | >99.9 | 46 |
Kluyveromyces thermotolerans [4] | 10 mM | >99 | >99 | Not reported |
Transition metal catalysts offer an alternative stereocontrol strategy for synthesizing the title compound. Ru(II)- and Ir(I)-complexes with chiral ligands (e.g., Josiphos, BINAP) enable asymmetric hydrogenation of the trifluoromethoxy-substituted prochiral ketone. Key advances include:
Table 2: Metal-Catalyzed Asymmetric Hydrogenation
Catalyst System | H₂ Pressure (bar) | ee (%) | TON | Reaction Time (h) |
---|---|---|---|---|
Ru-TsDPEN (Noyori-type) [10] | 50 | 85 | 200 | 24 |
Ir/JosiPhos [5] | 10 | 90 | 1,000 | 12 |
[Mn(CO)₂(Br)(N⁾N)] [4] | 1 (CO pressure) | 97 | 50 | 6 |
Kinetic resolution (KR) supplements asymmetric reduction for achieving >99% ee. Lipases (e.g., Candida antarctica Lipase B) or esterases selectively acylate the (R)-enantiomer from racemic 1-(3-(trifluoromethoxy)phenyl)ethanol, enriching the unreacted (S)-alcohol. Critical innovations:
Installing the trifluoromethoxy (–OCF₃) group early in synthetic sequences avoids challenges in stereoselective functionalization. Two dominant strategies exist:
Table 3: Trifluoromethoxy Installation Methods
Method | Key Reagent | Yield (%) | Limitations |
---|---|---|---|
Ullmann Coupling [10] | CuI/AgOCF₃ | 70 | Requires anhydrous conditions |
Electrophilic TFMS [10] | Trifluoromethyl sulfonate | 65 | Low functional group tolerance |
Grignard Acetylation [8] | Acetic anhydride | 85 | Requires bromoarene precursor |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0